molecular formula C22H22ClN3O4 B2748715 3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021117-47-4

3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2748715
CAS No.: 1021117-47-4
M. Wt: 427.89
InChI Key: VEDWNJVGCCVFLK-UHFFFAOYSA-N
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Description

3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. The benzyl group at position 3 and the 5-chloro-2-methoxybenzoyl moiety at position 8 distinguish it from simpler derivatives.

Properties

IUPAC Name

3-benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4/c1-30-18-8-7-16(23)13-17(18)19(27)25-11-9-22(10-12-25)20(28)26(21(29)24-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDWNJVGCCVFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the triazaspirodecane core through a cyclization reaction involving a suitable diamine and a diketone. The benzyl and chloromethoxybenzoyl groups are then introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to scale up production. The specific conditions, such as temperature, pressure, and solvent choice, would be tailored to maximize efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The benzyl and chloromethoxybenzoyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative. Substitution reactions would result in compounds with different substituents replacing the benzyl or chloromethoxybenzoyl groups.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Introducing additional functional groups or modifying existing ones.
  • Reduction : Removing oxygen-containing groups or converting double bonds to single bonds.
  • Substitution : Replacing benzyl or chloromethoxybenzoyl groups with other functional groups.

Common Reagents and Conditions

Reagents used in these reactions include:

  • Oxidizing agents like potassium permanganate.
  • Reducing agents such as lithium aluminum hydride.
  • Various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has notable applications in several scientific domains:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for more complex organic molecules.
  • Reagent in Organic Reactions : Utilized in various organic transformations due to its reactive sites.

Biology

  • Enzyme Inhibition Studies : The compound's structure allows it to interact with enzyme active sites, making it valuable for studying enzyme inhibition mechanisms.
  • Protein Binding Studies : Its unique configuration aids in understanding protein-ligand interactions.

Industry

  • Production of Specialty Chemicals : Used in synthesizing materials with specific properties beneficial for industrial applications.

Case Studies and Research Findings

  • Biological Activity Studies :
    • Research has demonstrated that compounds similar to 3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). These studies highlight the potential for developing new antiparasitic drugs based on this structural framework .
  • Mechanism of Action :
    • The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, where it can modulate their activity. This is crucial for developing therapeutic agents targeting specific diseases .

Mechanism of Action

The mechanism of action of 3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, where it can inhibit or modulate their activity. The specific pathways involved would depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related derivatives:

Table 1: Structural and Functional Comparison of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

Compound Name (Reference) Substituents (Position 8) Key Modifications Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 5-Chloro-2-methoxybenzoyl Chloro + methoxy on benzoyl ring ~444.9 (estimated) Hypothesized HIF inhibition
8-Benzyl-1,3,8-triazaspiro[...] () Benzyl No acyl substitution 259.31 Building block for further derivatization
8-(3,5-Dimethoxybenzoyl) derivative () 3,5-Dimethoxybenzoyl Dual methoxy groups Not reported Altered solubility/metabolic stability
RS102221 () 2,4-Dimethoxy-5-(trifluoromethylphenylsulfonamido)pentyl Sulfonamide + trifluoromethyl Not reported 5-HT2C receptor antagonist; used in neuropharmacology studies
8-(2H-1,3-Benzodioxole-5-carbonyl) derivative () Benzodioxole-carbonyl + 4-fluorophenylmethyl Fluorine substitution 425.42 Enhanced lipophilicity (logP = 2.11)
8-Phenethyl-3-[[4-(4-fluorophenyl)piperazino]methyl] derivative () Phenethyl + fluorophenylpiperazino Bulky substituents 465.56 Potential CNS activity due to piperazine moiety

Key Observations:

Substituent Effects on Bioactivity: The 5-chloro-2-methoxybenzoyl group in the target compound likely enhances receptor binding compared to non-halogenated analogs (e.g., 3,5-dimethoxybenzoyl in ) due to chlorine’s electron-withdrawing properties and improved steric compatibility .

Synthetic Challenges: Microwave-assisted Suzuki coupling () and hydrogenolysis () are common methods for synthesizing such spirocyclic compounds. However, yields vary significantly (20–58%), indicating sensitivity to reaction conditions .

In contrast, myelostimulation activity is reported for simpler 1,3,8-triazaspiro derivatives (). RS102221 (), a related spirocyclic compound, demonstrates 5-HT2C antagonism, highlighting the scaffold’s versatility in targeting diverse pathways .

Structure-Activity Relationships (SAR): Halogen placement (e.g., chlorine at position 5 in the target vs. bromine in ) significantly impacts potency. notes a trend: Cl > Br > ethyl for inhibitory activity . Bulky substituents (e.g., phenethylpiperazine in ) may hinder binding to compact active sites but improve selectivity .

Research Findings and Data Gaps

  • In Vitro Data: Limited evidence directly links the target compound to specific assays. However, analogs in show IC₅₀ values in the nanomolar range for HIF prolyl hydroxylase inhibition, suggesting the target may share comparable activity .
  • In Vivo Data: No direct studies are cited, but related compounds (e.g., RS102221) exhibit efficacy in rodent models of CNS disorders .
  • Toxicology: No toxicity data are available for the target compound. Derivatives with fluorophenyl groups () may require scrutiny for metabolic stability and off-target effects.

Biological Activity

3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is C16H18ClN3O3C_{16}H_{18}ClN_3O_3, with a molecular weight of approximately 353.79 g/mol. The compound features a spiro structure that contributes to its unique biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazaspiro framework and subsequent functionalization with the benzoyl and methoxy groups. Detailed synthetic routes can vary, but they generally employ standard organic synthesis techniques such as condensation reactions and cyclization.

Anticancer Properties

Research has indicated that compounds similar to 3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro Studies : Compounds with structural similarities have been tested against multiple human cancer cell lines, demonstrating varying levels of growth inhibition. Notably, some derivatives have shown potency comparable to established chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar triazaspiro compounds have demonstrated effectiveness against bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported in the range of 3.9 to 31.5 µg/ml .

Case Studies

  • Cytotoxicity Assay : A study conducted on a series of triazole derivatives indicated that those containing the triazaspiro moiety exhibited enhanced cytotoxic effects against cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were significantly lower than those of control compounds .
  • Antibacterial Testing : In another study focusing on antibacterial activity, derivatives similar to 3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione were tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial effects with specific derivatives achieving effective concentrations at lower dosages than traditional antibiotics .

The biological activity of 3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione may be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis pathways. The spiro structure may facilitate binding to specific receptors or enzymes that regulate these processes.

Q & A

Basic: What are the established synthetic routes for 3-benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how are intermediates purified?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as coupling benzylamine derivatives with spirocyclic precursors. For analogous spiro compounds, reactions under anhydrous conditions (e.g., DMF or THF) with reflux (4–6 hours) are common. Key steps include:

  • Intermediate isolation : Use column chromatography (silica gel) with gradients of ethyl acetate/hexane for purification .
  • Cyclization : Acid-catalyzed cyclization (e.g., H₂SO₄ or HCl) to form the spiro core, monitored by TLC (Merck silica plates, iodine visualization) .
  • Crystallization : Ethanol or acetone recrystallization yields high-purity solids, confirmed via melting point analysis (e.g., 218–220°C for similar triazaspiro compounds) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as solvent; spiro carbons appear as distinct singlets (δ 60–70 ppm), while aromatic protons (benzyl/chloro-methoxy groups) show splitting patterns in δ 6.8–7.5 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error; e.g., C₂₀H₂₁ClN₄O₄S analogs exhibit accurate mass ~449.09 .
  • IR Spectroscopy : Detect carbonyl stretches (1670–1750 cm⁻¹ for dione groups) and benzoyl C=O (~1700 cm⁻¹) .

Advanced: How can researchers design experiments to investigate its enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic assays : Use fluorescence-based or colorimetric assays (e.g., p-nitrophenyl phosphate hydrolysis for phosphatases) with varying substrate concentrations. Calculate IC₅₀ values via nonlinear regression .
  • Docking studies : Perform molecular docking (AutoDock Vina) against crystallographic enzyme structures (PDB) to identify binding motifs. Validate with mutagenesis (e.g., alanine scanning for key residues) .
  • Competitive vs. non-competitive inhibition : Use Lineweaver-Burk plots with/without pre-incubation to determine mode of action .

Advanced: How to resolve contradictions in biological activity data (e.g., variable MIC values across studies)?

Methodological Answer:

  • Standardize assays : Adopt CLSI guidelines for antimicrobial testing (e.g., broth microdilution at pH 7.0 ± 0.1, 37°C). Include positive controls (e.g., ciprofloxacin) .
  • Address solubility issues : Use DMSO stock solutions (<1% final concentration) with sonication to ensure homogeneity. Confirm stability via HPLC (C18 columns, acetonitrile/water gradients) .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare MIC values across replicates. Report 95% confidence intervals .

Advanced: What computational strategies predict metabolite formation and toxicity?

Methodological Answer:

  • In silico metabolism : Use GLORY or MetaPrint2D to identify Phase I/II metabolites. Prioritize hydroxylation at benzyl or spiro carbons .
  • Toxicity prediction : Apply ProTox-II for hepatotoxicity alerts (e.g., structural alerts for quinone-like metabolites). Validate with Ames test (TA98 strain) for mutagenicity .

Advanced: How to optimize reaction yields for scale-up synthesis without compromising purity?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature, solvent ratio (e.g., DMF:H₂O), and catalyst loading (e.g., Pd/C for hydrogenation) to identify optimal conditions .
  • Inline analytics : Use ReactIR to monitor reaction progress in real time, minimizing byproducts .
  • Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) for safer scale-up .

Basic: What are the storage conditions to ensure compound stability?

Methodological Answer:

  • Short-term : Store at –20°C in amber vials under argon to prevent oxidation.
  • Long-term : Lyophilize and store as a solid in desiccators (silica gel) at 4°C. Confirm stability via periodic HPLC analysis (retention time shifts >2% indicate degradation) .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Treat cells with compound (10 µM), lyse, and heat (37–65°C). Centrifuge and quantify soluble target via Western blot .
  • Click chemistry : Incorporate alkyne tags into the compound for pull-down assays with azide-functionalized beads. Identify bound proteins via LC-MS/MS .

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